3-(5-Chloro-2-methoxyphenyl)-2-(3-phenoxyphenyl)-1,3-thiazolidin-4-one
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Overview
Description
“3-(5-Chloro-2-methoxyphenyl)-2-(3-phenoxyphenyl)-1,3-thiazolidin-4-one” is a synthetic organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone ring fused with chlorinated and methoxylated phenyl groups, contributes to its potential pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(5-Chloro-2-methoxyphenyl)-2-(3-phenoxyphenyl)-1,3-thiazolidin-4-one” typically involves the cyclization of appropriate precursors under specific conditions. A common method includes:
Starting Materials: 5-Chloro-2-methoxybenzaldehyde, 3-phenoxybenzaldehyde, and thiourea.
Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol.
Cyclization: The mixture is heated to promote the cyclization reaction, forming the thiazolidinone ring.
Industrial Production Methods
Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions may target the phenyl rings or the thiazolidinone ring, potentially altering the compound’s biological activity.
Substitution: Halogenation, nitration, and other substitution reactions can occur on the phenyl rings, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution using reagents like bromine, nitric acid, or sulfuric acid.
Major Products
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of reduced phenyl derivatives or altered thiazolidinone rings.
Substitution: Introduction of halogens, nitro groups, or other substituents on the phenyl rings.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating infections, inflammation, and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of “3-(5-Chloro-2-methoxyphenyl)-2-(3-phenoxyphenyl)-1,3-thiazolidin-4-one” involves interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: Inhibition of microbial enzymes, modulation of inflammatory pathways, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Benzothiazoles: Exhibiting antimicrobial and anticancer activities.
Phenylthiazoles: Used in various pharmacological applications.
Uniqueness
“3-(5-Chloro-2-methoxyphenyl)-2-(3-phenoxyphenyl)-1,3-thiazolidin-4-one” stands out due to its unique combination of chlorinated, methoxylated, and phenoxy-substituted phenyl groups, which may enhance its biological activity and specificity.
Properties
CAS No. |
388592-45-8 |
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Molecular Formula |
C22H18ClNO3S |
Molecular Weight |
411.9 g/mol |
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)-2-(3-phenoxyphenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H18ClNO3S/c1-26-20-11-10-16(23)13-19(20)24-21(25)14-28-22(24)15-6-5-9-18(12-15)27-17-7-3-2-4-8-17/h2-13,22H,14H2,1H3 |
InChI Key |
VGSQHYRVIUATIT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N2C(SCC2=O)C3=CC(=CC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
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